1H-Indole-2-carboxaldehyde, 5-(trifluoromethoxy)-
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Overview
Description
5-(trifluoromethoxy)-1H-indole-2-carbaldehyde is an organic compound that belongs to the class of indole derivatives. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of indole derivatives using trifluoromethoxylating reagents under mild conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 5-(trifluoromethoxy)-1H-indole-2-carbaldehyde may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized indoles. This process can be optimized for large-scale production by using efficient trifluoromethoxylating reagents and reaction conditions that minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-(trifluoromethoxy)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-(trifluoromethoxy)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethoxy)-1H-indole-2,3-dione: Another indole derivative with a trifluoromethoxy group, known for its cytotoxic effects on cancer cells.
5-(trifluoromethoxy)oxindole: A related compound used in medicinal chemistry for its unique properties.
Uniqueness
5-(trifluoromethoxy)-1H-indole-2-carbaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIBUKGFCCRKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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